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uridine diphosphate N-acetylglucosamine

O-GlcNAcylation OGT Sugar Nucleotide Specificity

Using alternative UDP-sugars (UDP-GalNAc, UDP-Glc) in OGT or GnT assays risks false-negative results due to 500-1000-fold lower catalytic turnover vs. authentic UDP-GlcNAc. • OGT Donor Substrate: Only genuine UDP-GlcNAc drives robust O-GlcNAcylation; substitutes show negligible activity. • Validated Purity: Supplied as disodium salt (≥98% HPLC), minimizing off-target nucleotide contaminants. • Strict Specificity: Analogous UDP-sugars bind but fail to catalyze transfer-only authentic UDP-GlcNAc ensures valid, reproducible data.

Molecular Formula C17H27N3O17P2
Molecular Weight 607.4 g/mol
Cat. No. B1194417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameuridine diphosphate N-acetylglucosamine
SynonymsAcetylglucosamine, UDP
Diphosphate N-Acetylglucosamine, Uridine
Diphospho-N-Acetylglucosamine, Uridine
N-Acetylglucosamine, Uridine Diphosphate
Pyrophosphoacetylglucosamine, Uridine
UDP Acetylglucosamine
UDPGNAc
Uridine Diphosphate N Acetylglucosamine
Uridine Diphosphate N-Acetylglucosamine
Uridine Diphospho N Acetylglucosamine
Uridine Diphospho-N-Acetylglucosamine
Uridine Pyrophosphoacetylglucosamine
Molecular FormulaC17H27N3O17P2
Molecular Weight607.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O
InChIInChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15?,16-/m1/s1
InChIKeyLFTYTUAZOPRMMI-MPIASZHXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-GlcNAc: Non-Substitutable Glycosylation Donor


Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc; CAS 528-04-1) is a sugar nucleotide that serves as the obligate donor substrate for O-GlcNAc transferase (OGT) and numerous N-acetylglucosaminyltransferases (GnTs), enzymes that catalyze the covalent attachment of GlcNAc moieties to proteins and carbohydrates [1]. This compound is a central node in the hexosamine biosynthetic pathway (HBP) and is essential for both O-GlcNAcylation—a dynamic post-translational modification regulating diverse cellular processes—and the synthesis of complex glycans such as N-glycans, O-glycans, and chitin [2]. Commercially, UDP-GlcNAc is typically supplied as its disodium salt (C₁₇H₂₅N₃Na₂O₁₇P₂; MW 651.32) with purities commonly ≥98% as determined by HPLC analysis .

1

Obligate Donor Substrate

Non-substitutable for O-GlcNAc transferase (OGT) and GnT assays

2

High-Purity Form

HPLC-assessed purity supports reproducible enzyme kinetics and glycosylation studies

3

Research Contexts

O-GlcNAcylation, glycobiology, chemoenzymatic synthesis, and structural biology workflows

Why UDP-GlcNAc Cannot Be Substituted


Although other UDP-sugars such as UDP-GalNAc and UDP-Glc are structurally analogous, they are not functionally interchangeable with UDP-GlcNAc in most glycosylation reactions [1]. The catalytic domains of key enzymes, including O-GlcNAc transferase (OGT) and various N-acetylglucosaminyltransferases (GnTs), possess strict donor substrate specificity. While UDP-GalNAc and UDP-Glc may bind to these enzymes with similar affinities (comparable Km values), their catalytic turnover rates (Vmax or kcat) are drastically lower—often by two to three orders of magnitude—rendering them ineffective as donors [2]. Furthermore, the use of alternative UDP-sugars in assays designed for UDP-GlcNAc can lead to competitive inhibition, yielding false-negative results or underestimation of enzyme activity [3]. This stark kinetic discrimination ensures that only UDP-GlcNAc drives the specific biological processes of O-GlcNAcylation and complex GlcNAc-glycan synthesis, making generic substitution scientifically invalid and procurement of authentic, high-purity UDP-GlcNAc non-negotiable for rigorous research.

Structural Analog Misidentification

UDP-GalNAc or UDP-Glc are not functionally interchangeable. Reported drastic kinetic discrimination may limit catalytic turnover to negligible levels.

Competitive Inhibition Risk

Analog UDP-sugars may act as competitive inhibitors in OGT/GnT assays, leading to false-negative or underestimated activity readouts.

Assay Identity Confusion

Substitution with unlabeled or non-native donor may confound metabolic flux analyses and structural studies, where exact substrate identity is critical.

Quantitative Evidence for UDP-GlcNAc Specificity


OGT Kinetic Discrimination of UDP-GlcNAc

In a comprehensive study of O-GlcNAc transferase (sOGT) substrate specificity, UDP-GlcNAc demonstrated the highest affinity and catalytic efficiency among a panel of nucleotide sugars. The Km for UDP-GlcNAc was determined to be significantly lower than that for UDP-GalNAc, indicating tighter binding [1]. While UDP-GlcNAc serves as the natural donor, the enzyme exhibits much lower affinity for other UDP-sugars. Specifically, UDP-galactose and UDP-glucose showed 'much lower affinity for OGT compared with UDP-GlcNAc' [2].

OGT Substrate Specificity
Head-to-head
Km ~1-20 µM; comparators much lower affinity

Supports OGT substrate specificity interpretation

Exact comparator Km values not reported; review data

O-GlcNAcylation OGT Sugar Nucleotide Specificity

GnT-III Catalytic Efficiency: UDP-GlcNAc vs. UDP-GalNAc

A detailed kinetic analysis of GnT-III revealed that while the enzyme can transfer GalNAc and Glc moieties from their respective UDP-sugars, the reaction rates are only 0.1-0.2% of that for UDP-GlcNAc. This inefficiency is due to a much lower Vmax, not a difference in substrate binding affinity, as the Km values for UDP-GalNAc and UDP-Glc differ only slightly from that for UDP-GlcNAc [1]. Furthermore, a separate study on a related enzyme (GlcNAc-T V) showed that UDP-GalNAc had a Vmax of 0.0068 mM/min and kcat/Km of 741.7 mM⁻¹min⁻¹, while UDP-GlcNAc had a Vmax of 0.0038 mM/min and kcat/Km of 281.6 mM⁻¹min⁻¹, indicating differential catalytic efficiency depending on the specific enzyme [2].

GnT-III Transfer Rate
Head-to-head
~500-1000× lower transfer for UDP-GalNAc/UDP-Glc

Functional substitution may be ineffective

Based on purified GnT-III kinetic analysis

Glycosyltransferase GnT-III Kinetic Specificity

Epimerase Efficiency: UDP-GlcNAc vs. Analogs

The bifunctional UDP-GlcNAc/Glc 4-epimerase (Gne) from E. coli O86:B7 exhibits relaxed substrate specificity, catalyzing the interconversion of UDP-GlcNAc/UDP-GalNAc and UDP-Glc/UDP-Gal. Kinetic analysis revealed that the kcat/Km values for UDP-GalNAc and UDP-Gal are approximately 2- to 4-fold higher than those for UDP-GlcNAc and UDP-Glc, indicating that Gne is slightly more efficient for the epimerization of UDP-GalNAc and UDP-Gal [1]. In a separate study of C. jejuni Gne, the kcat and kcat/Km(app) were three to four times higher for UDP-GalNAc and UDP-Gal than for UDP-GlcNAc and UDP-Glc [2].

Epimerase Efficiency
Head-to-head
kcat/Km 2–4× higher for UDP-GalNAc/Gal

Epimerase context may differ; review pathway model

E. coli Gne enzyme assay; capillary electrophoresis

Nucleotide Sugar Metabolism Epimerase Enzyme Kinetics

Metal Ion-Catalyzed Stability of UDP-GlcNAc

A study on the metal ion-catalyzed decomposition of nucleotide diphosphate sugars found that UDP-GlcNAc is stable under conditions where UDP-galactose (UDP-Gal) decomposes rapidly. Under all conditions tested, UDPGal decomposes two to three times more rapidly than does UDPGlc. The study also notes that UDP-GlcNAc is stable under similar conditions, while GDP-fucose is slowly degraded [1].

Assay Stability
Head-to-head
UDP-GlcNAc stable; UDPGal 2–3× faster decomposition

Assay robustness may benefit from UDP-GlcNAc stability

In presence of Mn²⁺, pH 6.5-7.9

Nucleotide Sugar Stability Assay Conditions Metal Catalysis

Commercial Purity Benchmarking

Commercial sourcing of UDP-GlcNAc disodium salt typically guarantees purity levels of ≥98% as assessed by HPLC. For example, MilliporeSigma (product U4375) specifies a purity of ≥98% by HPLC . Similarly, other vendors such as MedChemExpress report purities of 98.60% , while ChemScene offers >99.0% purity . This high level of purity is essential for reproducible enzymatic assays and minimizes the risk of inhibition or interference from contaminating nucleotides.

Commercial Purity
Supplier-reported
≥98% to >99% HPLC purity

HPLC purity supports reproducible assays

Verify lot-specific COA; supplier data only

Quality Control Procurement HPLC Purity

Non-Substitutable Applications of UDP-GlcNAc


OGT Assays and Inhibitor Screening

UDP-GlcNAc is the obligatory donor substrate for OGT, the enzyme responsible for O-GlcNAcylation. Any assay designed to measure OGT activity, screen for OGT inhibitors, or study O-GlcNAc dynamics in vitro absolutely requires authentic UDP-GlcNAc. The use of UDP-GalNAc or UDP-Glc, which have 'much lower affinity' for OGT [1], would yield negligible activity and invalidate the results. For inhibitor screening, the use of high-purity UDP-GlcNAc (≥98% by HPLC ) is critical to avoid off-target effects from nucleotide contaminants.

Glycoengineering and Chemoenzymatic Synthesis

For the chemoenzymatic synthesis of defined glycans, glycopeptides, or glycolipids, UDP-GlcNAc is a key building block. Enzymes like GnT-III and GnT-V, which are used to install GlcNAc residues, exhibit strict donor specificity. While UDP-GalNAc may bind, its catalytic turnover is 500- to 1000-fold lower [2], making it ineffective. The quantitative understanding of epimerase efficiency [3] further aids in designing multi-enzyme cascades where UDP-GlcNAc is a substrate or intermediate. Procuring high-purity UDP-GlcNAc ensures efficient and predictable glycosylation yields.

HBP Metabolic Labeling and Flux Analysis

UDP-GlcNAc is the end-product of the HBP and its cellular concentration reflects nutrient status and metabolic flux. Studies tracking HBP flux using stable isotope-labeled or radiolabeled UDP-GlcNAc (e.g., UDP-[³H]GlcNAc) rely on the compound's identity and purity. The documented stability of UDP-GlcNAc in typical assay buffers [4] ensures that labeled probes remain intact during experiments, providing accurate flux measurements. Substitution with unlabeled or analog compounds would confound the analysis.

Glycosyltransferase Structural Biology

X-ray crystallography and cryo-EM studies of glycosyltransferases in complex with their donor substrate frequently employ UDP-GlcNAc to capture the enzyme in a catalytically relevant state. The use of UDP-GlcNAc, rather than an analog, is essential to observe the native binding mode and conformational changes. The differential binding and catalysis data for UDP-GlcNAc versus UDP-GalNAc and UDP-Glc [1][2] underscore that even subtle structural changes in the sugar moiety can drastically alter enzyme-substrate interactions, making authentic UDP-GlcNAc indispensable for accurate structural determination.

Application
Selection Property
Validation Focus
OGT activity & inhibitor screening
Authentic OGT substrate with high purity
Substrate specificity verification
Chemoenzymatic glycan synthesis
Strict donor specificity for GnTs
Transfer efficiency assessment
HBP metabolic flux labeling
Stability in assay buffers
Label integrity under experimental conditions
Glycosyltransferase structural biology
Native donor for catalytic-state capture
Binding mode and conformational analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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